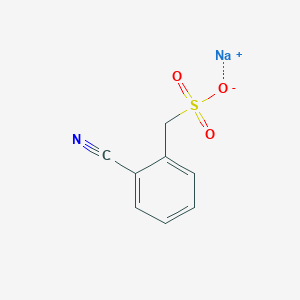

Sodium (2-cyanophenyl)methanesulfonate

Description

Sodium (2-cyanophenyl)methanesulfonate is a sulfonate salt characterized by a benzene ring substituted with a cyano (-CN) group at the ortho position and a methanesulfonate (-SO₃Na) group. The compound is classified as harmful by inhalation, skin contact, and ingestion, as noted in its Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name |

sodium;(2-cyanophenyl)methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S.Na/c9-5-7-3-1-2-4-8(7)6-13(10,11)12;/h1-4H,6H2,(H,10,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDNNRCEBYWLKO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)[O-])C#N.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6NNaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium (2-cyanophenyl)methanesulfonate typically involves the sulfonation of (2-cyanophenyl)methane. The process begins with the reaction of (2-cyanophenyl)methane with sulfur trioxide or chlorosulfonic acid to form (2-cyanophenyl)methanesulfonic acid. This intermediate is then neutralized with sodium hydroxide to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the concentration of reactants to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Sodium (2-cyanophenyl)methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a coupling partner.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products:

Substitution Reactions: Products include various substituted phenylmethanesulfonates.

Oxidation: Products include sulfonic acids.

Reduction: Products include sulfides.

Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Sodium (2-cyanophenyl)methanesulfonate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in substitution and coupling reactions.

Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium (2-cyanophenyl)methanesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the cyano group can undergo electrophilic addition. These properties make it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

Solubility and Complex Stability

- Methanesulfonates (e.g., CH₃SO₃Na) form highly soluble and stable complexes with rare earth elements (REEs), outperforming PTSA in leaching efficiency due to minimal steric hindrance .

Biological Activity

Sodium (2-cyanophenyl)methanesulfonate, a sulfonate derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonate group, which enhances its solubility in aqueous solutions. The presence of the cyanophenyl moiety contributes to its biological interactions. Understanding its chemical structure is crucial for elucidating its biological mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially impacting cell proliferation and apoptosis.

- Modulation of Signaling Pathways : Research indicates that sulfonate derivatives can influence various signaling pathways, including those related to inflammation and cancer cell growth.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been evaluated for its effects on breast cancer cell lines, demonstrating the ability to inhibit cell growth through apoptosis induction.

The data suggest that the compound effectively reduces cell viability in a dose-dependent manner.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored. It appears to modulate COX-2 expression, which is crucial in inflammatory responses.

This downregulation may contribute to reduced inflammation in tissues exposed to the compound.

Case Study 1: Breast Cancer Treatment

In a controlled study involving SK-BR-3 breast cancer cells, this compound was administered at varying concentrations. The results demonstrated a clear correlation between concentration and cell growth inhibition, with significant effects noted at concentrations as low as 25 μM.

Case Study 2: Inflammatory Response Modulation

Another study assessed the impact of this compound on inflammatory markers in a murine model. The treatment led to a marked decrease in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.